6-(Chloromethyl)-2,3-dimethylpyridine
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Overview
Description
6-(Chloromethyl)-2,3-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group at the 6-position and two methyl groups at the 2 and 3 positions makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dimethylpyridine typically involves the chloromethylation of 2,3-dimethylpyridine. One common method is the reaction of 2,3-dimethylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,3,6-trimethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 2,3,6-Trimethylpyridine.
Scientific Research Applications
6-(Chloromethyl)-2,3-dimethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dimethylpyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-2,3-dimethylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
6-(Bromomethyl)-2,3-dimethylpyridine: Similar to 6-(Chloromethyl)-2,3-dimethylpyridine but with a bromomethyl group, which can undergo similar reactions but may have different reactivity due to the nature of the bromine atom.
Uniqueness: The presence of the chloromethyl group at the 6-position in this compound provides unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
YQXBFJCQDUWQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CCl)C |
Origin of Product |
United States |
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